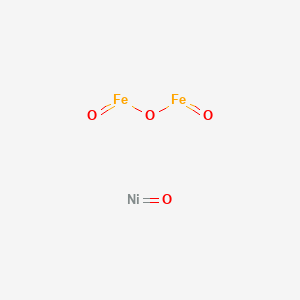

Iron-nickel oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron-nickel oxide is a useful research compound. Its molecular formula is Fe2NiO4 and its molecular weight is 234.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality Iron-nickel oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron-nickel oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogenation of CO2 : Nickel-iron oxide nanoparticles are effective for the hydrogenation of carbon dioxide, particularly with middle iron contents. These nanoparticles facilitate the formation of short-chain alkanes and drive the reverse water-gas shift (rWGS) reaction under sunlight irradiation (Puga & Corma, 2018).

Photoelectrochemical Hydrogen Production : Iron-doped nickel oxide films show promise as oxygen catalysts in photoelectrochemical systems for hydrogen production from solar energy. The efficiency of these films is influenced by factors like substrate temperature, RF power, working pressure, and oxygen content (Huang et al., 2006).

Steam Reforming of Methane : Nickel iron oxide (NiFe2O4) has superior catalytic activity and oxygen transfer properties for methane steam reforming into syngas, compared to iron oxide alone (Sturzenegger et al., 2006).

Oxygen Evolution Reaction (OER) : Nickel-iron oxide nanoparticles integrated with indium tin oxide electrodes enhance the OER for hydrogen production, especially under UV irradiation (Bau et al., 2015).

Optics, Catalysis, Biomedical Applications : Mixed nickel iron oxide nanoparticles with a rocksalt crystal structure, especially those with iron content greater than 10 at%, are used in optics, water oxidation catalysis, and biomedical applications (Bau et al., 2014).

Photocatalysis and Environmental Applications : These nanoparticles can effectively degrade Solar Blue G dye and are recyclable with an average efficiency of 81% over five cycles (Habibi & Fakhri, 2017).

properties

IUPAC Name |

oxonickel;oxo(oxoferriooxy)iron |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.Ni.4O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNBVCBUOCNRFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

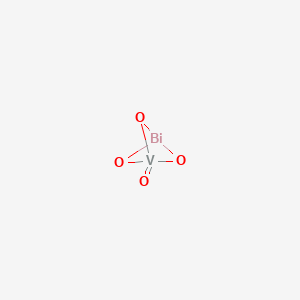

Canonical SMILES |

O=[Fe]O[Fe]=O.O=[Ni] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2NiO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron-nickel oxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methylpropyl 1-[8-methoxy-5-(1-oxo-3H-2-benzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B8144546.png)

![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride](/img/structure/B8144553.png)

![(1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8144566.png)

![5-(3,5-dimethyltriazol-4-yl)-12-methyl-8-[(S)-oxan-4-yl(phenyl)methyl]-3,8,12,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,13,15-heptaene](/img/structure/B8144571.png)

![3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine](/img/structure/B8144620.png)